molecular formula C18H14F3NO2S B3486223 6-methyl-N-[3-(trifluoromethyl)phenyl]naphthalene-2-sulfonamide

6-methyl-N-[3-(trifluoromethyl)phenyl]naphthalene-2-sulfonamide

Cat. No.: B3486223
M. Wt: 365.4 g/mol
InChI Key: UHBKNYVXLJDPQQ-UHFFFAOYSA-N
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Description

6-methyl-N-[3-(trifluoromethyl)phenyl]naphthalene-2-sulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core substituted with a sulfonamide group, a trifluoromethyl phenyl group, and a methyl group, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-[3-(trifluoromethyl)phenyl]naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-[3-(trifluoromethyl)phenyl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted naphthalene derivatives.

Scientific Research Applications

6-methyl-N-[3-(trifluoromethyl)phenyl]naphthalene-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methyl-N-[3-(trifluoromethyl)phenyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-sulfonamide: Lacks the trifluoromethyl and methyl groups, resulting in different chemical and biological properties.

    3-(trifluoromethyl)phenylamine: Contains the trifluoromethyl phenyl group but lacks the naphthalene and sulfonamide moieties.

    6-methyl-2-naphthalenesulfonic acid: Contains the naphthalene and sulfonamide groups but lacks the trifluoromethyl phenyl group.

Uniqueness

6-methyl-N-[3-(trifluoromethyl)phenyl]naphthalene-2-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the sulfonamide group provides potential for hydrogen bonding and enzyme inhibition.

Properties

IUPAC Name

6-methyl-N-[3-(trifluoromethyl)phenyl]naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO2S/c1-12-5-6-14-10-17(8-7-13(14)9-12)25(23,24)22-16-4-2-3-15(11-16)18(19,20)21/h2-11,22H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBKNYVXLJDPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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